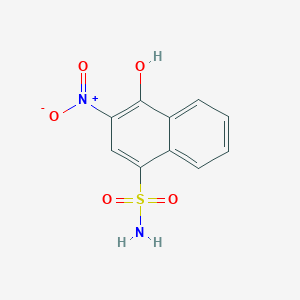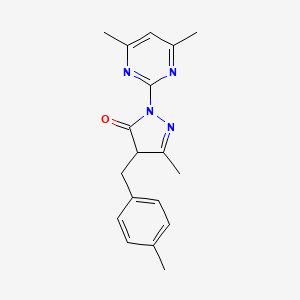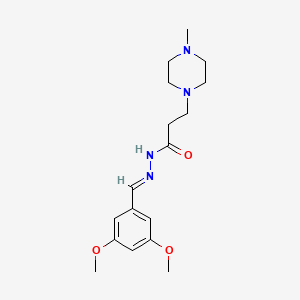![molecular formula C16H14N6OS B5591186 2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)
2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole belongs to a class of compounds known for their diverse biological activities. Benzimidazoles, in general, are notable for their significance in medicinal chemistry due to their pharmacological properties. This particular compound's structure incorporates both the benzimidazole and tetrazole rings, suggesting potential for various chemical reactions and interactions.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those related to the compound of interest, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Specific synthesis routes can vary, including the incorporation of tetrazole rings through reactions involving azide compounds or nitro derivatives, further functionalized with methoxyphenyl groups for enhanced activity (Sharma, Kohli, & Sharma, 2010; Gowda et al., 2009).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a fused benzene and imidazole ring, which contributes to its planarity and ability to interact with various biological targets. The addition of a tetrazole ring and methoxyphenyl group introduces additional sites for interactions, potentially affecting the compound's biological activity. Structural analysis often employs techniques such as X-ray crystallography, NMR, and mass spectrometry to elucidate the arrangement of atoms and functional groups (Askerov et al., 2019).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, and sulfonation, which can modify their chemical properties and biological activities. The presence of the tetrazole ring offers additional reactivity, particularly in forming hydrogen bonds and interacting with biological molecules (El’chaninov & Aleksandrov, 2016).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the nature of the substituents and the overall molecular structure. Studies focusing on related compounds provide insights into how structural modifications affect these physical properties (Zhang et al., 2013).
Applications De Recherche Scientifique
Inhibitory Activity
Some derivatives of benzimidazole, similar to the compound , have been identified as potent inhibitors. For instance, certain benzimidazole derivatives have shown to be competitive inhibitors of the gastric (H+/K+)-ATPase, offering a potential therapeutic approach for conditions related to gastric acid secretion (Homma et al., 1997). Additionally, these compounds have demonstrated more potent inhibitory effects than some existing treatments in animal models, suggesting their potential for further development.
Anticancer Potential
Research into benzimidazole derivatives has also highlighted their potential in cancer therapy. For instance, some novel benzimidazole derivatives have been synthesized and evaluated for their antileukemic properties. Preliminary results indicated that certain compounds within this class could induce cell death in leukemic cells, making them promising candidates for further investigation as chemotherapeutic agents (Gowda et al., 2009).
Corrosion Inhibition
In the field of materials science, benzimidazole derivatives have been studied for their role as corrosion inhibitors. Research has shown that these compounds can effectively inhibit the corrosion of mild steel in acidic environments, which is crucial for the protection and longevity of metal structures (Yadav et al., 2013). The inhibition efficiency of these compounds increases with concentration, and they exhibit properties of mixed-type inhibitors.
Gastric Activity
In addition to their inhibitory activity on gastric acid secretion, benzimidazole derivatives have been explored for their anti-Helicobacter pylori properties. Some compounds have shown selective antibacterial effects against Helicobacter spp., which is significant given the role of this bacterium in various gastrointestinal diseases (Kühler et al., 2002).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives have provided insights into their potential as EGFR inhibitors, which is relevant for cancer research. These studies help understand the interaction between these compounds and the EGFR binding pocket, offering a foundation for the development of new anticancer agents (Karayel, 2021).
Propriétés
IUPAC Name |
2-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6OS/c1-23-12-8-6-11(7-9-12)22-16(19-20-21-22)24-10-15-17-13-4-2-3-5-14(13)18-15/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMLCPNCZFVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)
![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)
![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)
![N,N-dimethyl-4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5591143.png)


![2-(4-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5591173.png)
![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)
![N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5591182.png)

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)